Cas no 1352530-47-2 (1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone)

1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone structure
1352530-47-2 structure
Product Name:1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone
CAS No:1352530-47-2
MF:C15H23N3O
MW:261.36262345314
CID:5169181
Update Time:2025-10-29

1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone
    • Ethanone, 1-[2-[2-(propylamino)-3-pyridinyl]-1-piperidinyl]-
    • Inchi: 1S/C15H23N3O/c1-3-9-16-15-13(7-6-10-17-15)14-8-4-5-11-18(14)12(2)19/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,16,17)
    • InChI Key: BRMLGPGDYOXALQ-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1C1=CC=CN=C1NCCC)C

Computed Properties

  • Exact Mass: 261.184
  • Monoisotopic Mass: 261.184
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2A^2

1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM496109-1g
1-(2-(2-(Propylamino)pyridin-3-yl)piperidin-1-yl)ethanone
1352530-47-2 97%
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$1061 2022-03-02

Additional information on 1-(2-Propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone

1-(2-Propylamino-3,4,5,6-Tetrahydro-2H-[2,3]Bipyridinyl-1-Yl)-Ethanone: A Comprehensive Overview

The compound with CAS No. 1352530-47-2, known as 1-(2-propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bipyridines, which are widely studied for their unique electronic properties and potential applications in drug design. The bipyridine framework in this molecule provides a rigid structure that can be further functionalized to explore its biological activities.

Recent studies have highlighted the importance of tetrahydrobipyridines in medicinal chemistry due to their ability to act as templates for the development of bioactive molecules. The propylamino group attached to the bipyridine ring introduces additional flexibility and hydrogen bonding capabilities, which can enhance the molecule's interactions with biological targets. This makes 1-(2-propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone a promising candidate for further exploration in drug discovery.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bipyridine precursor. The introduction of the propylamino group is achieved through nucleophilic substitution or amide coupling reactions, depending on the specific conditions employed. The final step involves the attachment of the ethanone moiety, which can be accomplished via ketonization reactions. These synthetic strategies have been optimized in recent years to improve yield and purity, making large-scale production feasible.

In terms of applications, 1-(2-propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone has shown potential in several areas. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies, suggesting its role in modulating enzyme activity. Additionally, this compound has been investigated for its antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed that 1-(2-propylamino-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-Yl)-Ethanone exhibits favorable binding affinities towards several therapeutic targets. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

The structural versatility of this compound also makes it an attractive candidate for exploring its role in chemical biology. For instance, its ability to form stable complexes with metal ions has been leveraged in designing sensors for environmental monitoring. Furthermore, the tetrahydrobipyridine core has been utilized in constructing supramolecular assemblies that exhibit unique optical and electronic properties.

In conclusion,1-(2-propylamino-3,4,-tetrahydro-bipiridine-Ethanone) represents a significant advancement in organic synthesis and drug discovery. Its unique chemical structure and diverse functional groups make it a valuable tool for exploring new frontiers in medicinal chemistry and materials science. As research continues to uncover its full potential,CAS No. 1352530 - 47 - will undoubtedly play a pivotal role in shaping future innovations across multiple disciplines.

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